molecular formula C16H10ClF6NO B4983163 N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide

N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B4983163
M. Wt: 381.70 g/mol
InChI Key: IHKRMQDLMNFSTK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide moiety substituted with chloro, methyl, and trifluoromethyl groups

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF6NO/c1-8-2-3-12(17)7-13(8)24-14(25)9-4-10(15(18,19)20)6-11(5-9)16(21,22)23/h2-7H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKRMQDLMNFSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:

    Suzuki–Miyaura Cross-Coupling Reaction: This reaction is used to form the carbon-carbon bond between the aryl halide and the boronic acid derivative.

    Amidation Reaction: The final step involves the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of the chloro, methyl, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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